1-Isopropoxy-2-methyl-4-vinylbenzene
Description
1-Isopropoxy-2-methyl-4-vinylbenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:
- Isopropoxy group (-OCH(CH₃)₂) at position 1.
- Methyl group (-CH₃) at position 2.
- Vinyl group (-CH=CH₂) at position 4.
Its molecular formula is C₁₂H₁₆O, with a molecular weight of ~176.25 g/mol. The compound combines the steric bulk of the isopropoxy group with the electron-donating methyl group and the reactive vinyl moiety. This structural configuration influences its physicochemical properties, such as solubility in organic solvents and susceptibility to electrophilic substitution or polymerization reactions at the vinyl site.
Properties
IUPAC Name |
4-ethenyl-2-methyl-1-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-11-6-7-12(10(4)8-11)13-9(2)3/h5-9H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKABSYTUQLAIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropoxy-2-methyl-4-vinylbenzene can be synthesized through several methods. One common approach involves the reaction of m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane in the presence of alkali and a catalyst to yield the desired compound . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods: The industrial production of 1-Isopropoxy-2-methyl-4-vinylbenzene typically involves optimizing the reaction conditions to achieve high yield and purity. The process often includes steps to avoid the use of toxic reagents and minimize the generation of acidic wastewater, thereby improving production safety and reducing costs .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropoxy-2-methyl-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the vinyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and hydrogen gas (H) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed in electrophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
1-Isopropoxy-2-methyl-4-vinylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties
Mechanism of Action
The mechanism by which 1-Isopropoxy-2-methyl-4-vinylbenzene exerts its effects involves interactions with molecular targets and pathways. For instance, in electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to regenerate the aromatic ring, resulting in the substitution product .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share partial structural similarities with 1-isopropoxy-2-methyl-4-vinylbenzene:
4-Bromo-1-isopropoxy-2-vinylbenzene (C₁₁H₁₃BrO; MW 241.12 g/mol)
- Substituents : Isopropoxy (position 1), vinyl (position 2), bromine (position 4).
- Key Differences :
- Bromine replaces the methyl group, introducing an electron-withdrawing effect.
- Vinyl group is at position 2 instead of 4.
- Impact :
- Higher molecular weight and density due to bromine.
- Bromine directs electrophilic substitution to meta positions, altering reactivity compared to the methyl group’s ortho/para-directing nature.
4-Isopropyl-2-methoxy-1-methylbenzene (C₁₁H₁₆O; MW 164.25 g/mol)
- Substituents : Methyl (position 1), methoxy (position 2), isopropyl (position 4).
- Key Differences :
- Methoxy (-OCH₃) replaces isopropoxy, reducing steric hindrance.
- Isopropyl (-CH(CH₃)₂) replaces vinyl, eliminating conjugation with the aromatic ring.
- Impact :
- Lower boiling point due to smaller substituents.
- Methoxy’s strong electron-donating effect increases ring activation for electrophilic reactions.
1-Methyl-4-isopropenylbenzene (C₁₀H₁₂; MW 132.20 g/mol)
- Substituents : Methyl (position 1), isopropenyl (-CH₂C(CH₃)=CH₂) at position 4.
- Key Differences :
- Lacks an ether group (isopropoxy).
- Isopropenyl group introduces branching near the double bond.
- Impact :
- Lower polarity and solubility in polar solvents.
- Isopropenyl’s steric bulk may hinder addition reactions compared to linear vinyl groups.
Physicochemical Property Comparison
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